molecular formula C11H9NO3 B11175440 6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione

Cat. No.: B11175440
M. Wt: 203.19 g/mol
InChI Key: MCBCCWVUXPQNBD-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is a heterocyclic compound that features a fused oxazine and quinoline ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione typically involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide. This reaction yields 2,3-dihydro-[1,4]-oxazino[2,3,4-ij]quinolinium bromide, which is then treated with aqueous sodium hydroxide to produce the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with diverse functional groups.

Scientific Research Applications

6,7-Dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit bacterial DNA gyrase, thereby halting DNA replication and exhibiting antibacterial effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-5H-[1,4]oxazino[2,3,4-ij]quinoline-2,3-dione is unique due to its fused oxazine and quinoline ring system, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-2,3-dione

InChI

InChI=1S/C11H9NO3/c13-10-11(14)15-8-5-1-3-7-4-2-6-12(10)9(7)8/h1,3,5H,2,4,6H2

InChI Key

MCBCCWVUXPQNBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)OC(=O)C(=O)N3C1

Origin of Product

United States

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